3-Isopropoxy-1-propanol

Description

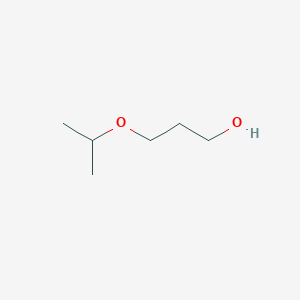

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2)8-5-3-4-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSGXZBOFKJGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149090 | |

| Record name | 1-Propanol, 3-isopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-48-5 | |

| Record name | 3-(1-Methylethoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropoxy-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-isopropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOPROPOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NEA8L5L2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropoxy-1-propanol (CAS 110-48-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isopropoxy-1-propanol (CAS No. 110-48-5), a bifunctional organic compound of interest in various chemical and pharmaceutical applications. The document details its physicochemical properties, spectroscopic characterization, key reactions, and analytical methodologies.

Core Properties and Identification

This compound is a versatile molecule featuring both a primary alcohol and an ether functional group.[1] This dual functionality makes it a valuable intermediate and building block in organic synthesis.[1] Its structure allows for a range of chemical transformations, making it a useful precursor for more complex molecules.[1]

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 110-48-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| IUPAC Name | 3-propan-2-yloxypropan-1-ol | [2] |

| Synonyms | Propylene glycol isopropyl ether, 1-Propanol, 3-isopropoxy- | [2] |

| InChI Key | GBSGXZBOFKJGMG-UHFFFAOYSA-N | [1][3] |

Physicochemical Data

The physical properties of this compound make it suitable as a solvent in applications such as coatings, adhesives, and cleaning products.[1]

Table 2: Quantitative Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 162-168 °C (estimated) | [1] |

| Melting Point | -31.51 °C (estimated) | [6] |

| Density | 0.91 g/cm³ (estimated) | [1] |

| Flash Point | ~54 °C (estimated) | [1][6] |

| Water Solubility | 85,822.2 mg/L (estimated) | [6] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

Spectroscopic and Analytical Characterization

Detailed structural analysis of this compound is typically achieved through a combination of spectroscopic and chromatographic methods.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.[1]

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different proton environments: the isopropyl group's CH and CH₃ protons, the three methylene (-CH₂-) groups of the propanol chain, and the hydroxyl (-OH) proton.[1]

-

¹³C NMR: The carbon NMR spectrum will display unique peaks for each of the six carbon atoms in the molecule, confirming the carbon skeleton.

-

2D NMR (COSY): Correlation Spectroscopy (COSY) experiments can be used to confirm the connectivity of protons, showing correlations between protons on adjacent carbons.[1]

3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

-

A strong, broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the primary alcohol group.[1]

-

The presence of the ether linkage (C-O-C) will be confirmed by characteristic stretching vibrations in the fingerprint region.

3.3. Chromatographic Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound.[1][7] For analysis in aqueous samples, a pre-concentration step like solid-phase extraction (SPE) may be required to achieve desired detection limits.[1]

Experimental Protocols and Workflows

4.1. Synthesis of this compound

A general method for preparing alkoxy propanols involves the alkylation of a diol. The synthesis of the related 3-methoxy-1-propanol is achieved by reacting 1,3-propanediol with methyl chloride in the presence of a base like potassium hydroxide.[8][9] A similar strategy can be applied for this compound using an appropriate isopropylating agent.

Experimental Protocol: General Synthesis via Williamson Ether Synthesis

-

Deprotonation: In a multi-necked flask under an inert atmosphere (e.g., nitrogen), 1,3-propanediol is reacted with a strong base (e.g., sodium hydride or potassium hydroxide) in a suitable anhydrous solvent (e.g., THF) to form the monopotassium alkoxide of 1,3-propanediol.[8][9] Water is removed, often by azeotropic distillation.[8]

-

Alkylation: An isopropylating agent, such as 2-bromopropane or isopropyl chloride, is added dropwise to the solution of the alkoxide.

-

Reaction: The mixture is heated (e.g., to 100-120°C) to drive the nucleophilic substitution reaction to completion.[9] The reaction progress can be monitored by techniques like GC.

-

Workup: After cooling, the precipitated salt (e.g., potassium chloride) is removed by filtration.[8]

-

Purification: The crude product is purified by distillation under reduced pressure to yield pure this compound.

4.2. Key Reaction: Conversion to 3-Isopropoxy-1-chloropropane

A primary application of this compound in organic synthesis is its use as a precursor.[1] The hydroxyl group can be converted to a better leaving group, such as a halide, making it a versatile electrophilic building block.[1]

Experimental Protocol: Chlorination with Thionyl Chloride

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), this compound is dissolved in a suitable solvent (e.g., dichloromethane or neat).

-

Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise via an addition funnel. A small amount of a tertiary amine base like pyridine may be added to neutralize the HCl byproduct.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: The reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The resulting crude 3-isopropoxy-1-chloropropane is purified by vacuum distillation.

4.3. Analytical Protocol: GC-MS Analysis

Experimental Protocol: Quantification by GC-MS

-

Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). Create a series of calibration standards by serial dilution. If analyzing a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Instrument Setup:

-

GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector: Set to a temperature of ~250°C in split or splitless mode depending on concentration.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range of m/z 35-200 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic fragment ions.

-

-

Analysis: Inject the prepared standards and samples. Integrate the peak area for the analyte and quantify using the calibration curve.

Applications in Research and Development

The primary utility of this compound in research, particularly in drug development, is as a chemical intermediate.[1] Its bifunctional nature allows for the introduction of the isopropoxypropyl moiety into larger, more complex molecules.[1]

-

Building Block: After converting the hydroxyl group to a good leaving group, the resulting electrophile can alkylate various nucleophiles (amines, thiolates, etc.) to build complex molecular architectures.[1]

-

Solubility Modification: The presence of the isopropoxy group can modify the polarity and solubility of a molecule, which is a desirable trait in the synthesis of drug candidates.[1]

-

Precursor for APIs: While not typically found in the final structure of active pharmaceutical ingredients (APIs), its structural motif is related to the core of some cardiovascular drugs, highlighting its potential as a starting material for pharmaceutically relevant scaffolds.[1]

Safety and Handling

This compound is a flammable liquid and an irritant.[2] Proper safety precautions must be observed during handling.

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Source: PubChem[2] |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

References

- 1. This compound (110-48-5)|RUO [benchchem.com]

- 2. This compound | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. aksci.com [aksci.com]

- 6. This compound (110-48-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. filab.fr [filab.fr]

- 8. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 9. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Physical and chemical properties of 3-Isopropoxy-1-propanol

An In-depth Technical Guide to 3-Isopropoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 110-48-5). It includes key data, experimental protocols for property determination, and a summary of its reactivity and applications, designed for professionals in research and development.

Chemical Identity

This compound is a bifunctional organic compound featuring both a primary alcohol and an ether functional group.[1] This structure allows it to act as a versatile solvent and a valuable chemical intermediate in various organic syntheses.[1] Its IUPAC name is 3-propan-2-yloxypropan-1-ol.[2]

| Identifier | Value |

| CAS Number | 110-48-5[1][2][3][4] |

| Molecular Formula | C6H14O2[1][2] |

| Molecular Weight | 118.17 g/mol [1][2] |

| IUPAC Name | 3-propan-2-yloxypropan-1-ol[2] |

| Synonyms | Propylene glycol isopropyl ether, 3-Isopropoxypropan-1-ol[2][5] |

| InChI Key | GBSGXZBOFKJGMG-UHFFFAOYSA-N[1] |

| SMILES | CC(C)OCCCO[4] |

Physical Properties

The physical characteristics of this compound make it suitable for applications in coatings, cleaning products, and as a laboratory solvent.[1] It is a flammable liquid.[2]

| Property | Value | Source |

| Boiling Point | 162-168 °C | Estimated[1] |

| 168.47 °C | EPA T.E.S.T.[3] | |

| 181.5 °C | LookChem[5] | |

| Melting Point | -31.51 °C | EPI Suite[3] |

| Density | 0.91 g/cm³ | Estimated[1][3] |

| 0.896 g/cm³ | LookChem[5] | |

| Flash Point | ~54 °C | Estimated[1] |

| 54.12 °C | EPA T.E.S.T.[3] | |

| 55.2 °C | LookChem[5] | |

| Water Solubility | 85822.2 mg/L | EPI Suite[3] |

| Vapor Pressure | 0.248 mmHg at 25°C | LookChem[5] |

| LogP (Octanol/Water) | 0.79380 | LookChem[5] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |

Chemical Properties and Reactivity

The dual functionality of this compound defines its chemical behavior.

-

Alcohol Group Reactivity : The primary hydroxyl (-OH) group can undergo typical alcohol reactions. It can be oxidized, converted to an ester, or replaced. For nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group, for instance, through protonation or conversion to a sulfonate ester.[1] A key reaction is its conversion to 3-isopropoxy-1-chloropropane using a chlorinating agent like thionyl chloride.[1] This chlorinated intermediate is then ready for subsequent nucleophilic substitution reactions.[1]

-

Ether Group Stability : The isopropoxy ether linkage is chemically robust, generally remaining intact during reactions involving the hydroxyl group.[1] This stability allows for the targeted introduction of the isopropoxypropyl moiety into more complex molecular structures.[1]

-

Applications in Synthesis : It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical intermediates.[1] The isopropoxy group modifies the polarity and solubility of the molecule, which can be advantageous in designing drug candidates.[1]

Experimental Protocols

The following sections describe standard methodologies for determining the key properties of this compound.

Determination of Physical Properties

-

Boiling Point (Distillation Method):

-

Place a 25 mL sample of this compound into a 50 mL round-bottom flask with a few boiling chips.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Insert a calibrated thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which a stable ring of condensate is maintained on the thermometer and liquid is steadily collecting in the receiving flask. This temperature is the boiling point.

-

-

Density (Pycnometer Method):

-

Clean and dry a pycnometer (specific gravity bottle) of known volume and record its mass (m1).

-

Fill the pycnometer with distilled water at a constant temperature (e.g., 20°C) and record the mass (m2).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and record the mass (m3).

-

Calculate the density using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature.

-

-

Flash Point (Closed-Cup Method):

-

Use a Pensky-Martens closed-cup tester.

-

Pour the sample into the test cup to the marked level.

-

Close the lid and begin heating the sample at a slow, constant rate while stirring.

-

At regular temperature intervals, apply an ignition source (test flame) into the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

-

Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure of this compound.[1]

-

¹H NMR (Proton NMR) Spectroscopy:

-

Dissolve a ~5-10 mg sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Expected signals would include a doublet for the isopropyl methyl protons, a multiplet for the isopropyl methine proton, a triplet for the hydroxyl proton, and multiplets for the three methylene (-CH₂-) groups of the propyl chain.[1]

-

-

¹³C NMR (Carbon-13 NMR) Spectroscopy:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

This provides information on the different carbon environments in the molecule.

-

Distinct signals are expected for the isopropyl methyl carbons, the isopropyl methine carbon, and the three unique carbons of the propyl chain.

-

-

2D NMR (e.g., COSY):

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Precautions:

-

Handle in a well-ventilated area or under a fume hood.

-

Keep away from heat, sparks, and open flames.[6]

-

Use explosion-proof electrical equipment.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Visualizations

The following diagram illustrates the relationship between the structure of this compound and its resulting properties and applications.

Caption: Logical flow from structure to properties and applications.

References

- 1. This compound (110-48-5)|RUO [benchchem.com]

- 2. This compound | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (110-48-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. This compound | 110-48-5 | AAA11048 | Biosynth [biosynth.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Isopropoxy-1-propanol: Structure, Properties, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-Isopropoxy-1-propanol, a bifunctional organic compound. It details its molecular structure, functional groups, physicochemical properties, and key experimental methodologies for its synthesis and analysis.

Molecular Structure and Functional Groups

This compound (CAS No: 110-48-5) is a versatile chemical intermediate and solvent.[1] Its molecular structure is characterized by a three-carbon propyl chain. An isopropoxy group (-OCH(CH₃)₂) is attached to one end of the chain, forming an ether linkage, while a primary alcohol (hydroxyl, -OH) group is located at the other end.[1] This dual functionality—ether and primary alcohol—allows it to participate in a wide range of chemical transformations, making it a valuable building block in organic synthesis.[1]

The presence of the hydroxyl group makes the molecule polar and capable of hydrogen bonding, while the isopropoxy group adds some nonpolar character. The ether linkage is generally stable under many reaction conditions, allowing for selective reactions at the primary alcohol site.[1]

Molecular Details:

-

IUPAC Name: 3-propan-2-yloxypropan-1-ol[2]

-

Synonyms: Propylene glycol isopropyl ether, 1-Propanol, 3-isopropoxy-[2]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. These properties are crucial for its application as a solvent and for designing synthetic and analytical procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 110-48-5 | [1][2] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| Boiling Point | 162-168 °C | [1] |

| Density | 0.91 g/cm³ | [1][3] |

| Flash Point | 54 °C | [1][3] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

Table 2: Spectroscopic Data Interpretation for this compound

| Technique | Feature | Interpretation |

| ¹³C NMR | 5 distinct signals | Due to molecular symmetry in the isopropyl group.[1] |

| Shielded aliphatic signals | Two equivalent methyl carbons of the isopropoxy group.[1] | |

| Methylene carbon signal | Central methylene carbon (-CH₂-) of the propyl chain.[1] | |

| Deshielded carbon (hydroxyl) | Carbon atom bonded to the -OH group.[1] | |

| Deshielded carbon (ether) | Carbon atom bonded to the ether oxygen in the propyl chain.[1] | |

| Most deshielded carbon | Methine carbon (-CH-) of the isopropoxy group, bonded to the ether oxygen.[1] | |

| ¹H NMR | Multiple signals | Protons in different chemical environments (isopropoxy methyls, methine, propyl chain methylenes, hydroxyl). |

| GC-MS | Characteristic peaks | Used for separation, identification, and purity assessment.[1] |

Experimental Protocols

This section details representative experimental protocols for the synthesis and analysis of this compound.

Synthesis Protocol: Williamson Ether Synthesis (Adapted)

A common method for preparing ethers like this compound is through the Williamson ether synthesis. This protocol is adapted from a general procedure for synthesizing similar alkoxy propanols.[4][5] The process involves the reaction of 1,3-propanediol with an isopropylating agent in the presence of a base.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Alkoxide Formation: In a multi-necked flask, charge 1,3-propanediol. While stirring, add a strong base such as potassium hydroxide (aqueous or powdered) to form the monopotassium salt of 1,3-propanediol.[4][5] To drive the reaction, water can be removed azeotropically using a solvent like toluene.[4][5]

-

Nucleophilic Substitution: Charge the resulting solution of the alkoxide into an autoclave, potentially with a catalyst like potassium iodide.[5] Heat the mixture to approximately 100°C.[4][5] Introduce an isopropylating agent, such as 2-bromopropane or isopropyl chloride, into the reactor under pressure.[4][5] Maintain the reaction for several hours until completion, which can be monitored by gas chromatography.

-

Work-up and Purification: After cooling the reaction mixture, remove the precipitated salt (e.g., potassium chloride) by filtration.[4][5] The resulting crude product, containing unreacted 1,3-propanediol, the desired this compound, and potentially a di-substituted byproduct, is then purified by fractional distillation under reduced pressure to isolate the final product.

Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound, making it ideal for purity assessment and impurity profiling.[1]

Methodology:

-

Sample Preparation: Dilute a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol). For trace analysis in aqueous samples, a pre-concentration step such as purge-and-trap or solid-phase extraction (SPE) may be required.[1]

-

GC Separation:

-

Injector: Inject 1 µL of the prepared sample into the GC injector port, typically set at a temperature of 250°C.

-

Column: Use a standard nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min up to 250°C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.

-

Interface Temperature: Maintain the GC-MS interface temperature at 280°C.

-

-

Data Analysis: Identify the this compound peak based on its retention time. Confirm its identity by comparing the resulting mass spectrum with a reference library. Quantify purity by calculating the peak area of the target compound relative to the total area of all peaks in the chromatogram.[1]

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of this compound, particularly for separating it from non-polar or acidic impurities.[1]

Methodology:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase. Dilute the sample to be analyzed in the same mobile phase.

-

HPLC Conditions:

-

Column: An ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) is suitable for separating small organic molecules.[1]

-

Mobile Phase: Use an isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M) in ultrapure water.[1]

-

Flow Rate: Set the flow rate to 0.6 mL/min.

-

Column Temperature: Maintain the column temperature at 35°C.

-

Detector: Use a Refractive Index (RI) detector.

-

-

Data Analysis: Create a calibration curve using the standard solutions. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

References

- 1. This compound (110-48-5)|RUO [benchchem.com]

- 2. This compound | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (110-48-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 5. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

Authored by Gemini for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-propan-2-yloxypropan-1-ol

Abstract

This technical guide provides a comprehensive overview of 3-propan-2-yloxypropan-1-ol, a bifunctional organic compound with significant applications in industrial and research settings. The document covers its chemical identity, physicochemical properties, synthesis protocols, key chemical reactions, and analytical methodologies. Furthermore, it explores the toxicological profile of the broader propylene glycol ether class, discussing potential interactions with cellular pathways. This guide is intended to be a critical resource for professionals in chemistry and drug development, offering detailed experimental procedures, tabulated data, and visual diagrams to facilitate understanding and application.

Chemical Identity and Properties

3-propan-2-yloxypropan-1-ol, also known by synonyms such as 3-Isopropoxy-1-propanol and Propylene glycol isopropyl ether, is a versatile chemical intermediate.[1][2] Its structure features both a primary alcohol and an ether functional group, allowing for a wide range of chemical transformations.[1]

Nomenclature and Structure

-

IUPAC Name: 3-propan-2-yloxypropan-1-ol[2]

-

CAS Number: 110-48-5[1]

-

Molecular Formula: C₆H₁₄O₂[2]

-

SMILES: CC(C)OCCCO[2]

-

InChI Key: GBSGXZBOFKJGMG-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of 3-propan-2-yloxypropan-1-ol are summarized in the table below, making it suitable for various applications, including as a solvent in coatings, adhesives, and cleaning products.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 118.17 g/mol | [1] |

| Appearance | Colorless Liquid | Assumed |

| Density | 0.91 g/cm³ (estimated) | [1] |

| Boiling Point | 162-168 °C (estimated) | [1] |

| Flash Point | 54 °C (estimated) | [1] |

| Vapor Pressure | 0.248 mmHg at 25°C | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

| XLogP3 | 0.6 | [3] |

Synthesis and Manufacturing

The most common and versatile method for synthesizing ethers like 3-propan-2-yloxypropan-1-ol is the Williamson ether synthesis.[4][5] This Sɴ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[4]

Williamson Ether Synthesis Protocol

This protocol describes the synthesis of 3-propan-2-yloxypropan-1-ol from 3-chloro-1-propanol and sodium isopropoxide. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[4]

Materials:

-

Propan-2-ol (isopropyl alcohol)

-

Sodium hydride (NaH) or Sodium metal (Na)

-

3-chloro-1-propanol

-

Anhydrous diethyl ether or THF (solvent)

-

Saturated aqueous ammonium chloride (for quenching)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an excess of propan-2-ol to a stirring suspension of sodium hydride in anhydrous diethyl ether at 0 °C. The sodium isopropoxide will form along with the evolution of hydrogen gas.

-

Nucleophilic Substitution: Once the alkoxide formation is complete, slowly add 3-chloro-1-propanol dropwise to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 3-propan-2-yloxypropan-1-ol.

Caption: General workflow for Williamson ether synthesis of 3-propan-2-yloxypropan-1-ol.

Chemical Reactivity and Derivatives

The bifunctional nature of 3-propan-2-yloxypropan-1-ol allows for selective reactions at either the hydroxyl or ether group. The primary alcohol is the more reactive site for many transformations.[1]

Key Reactions

-

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. These esters have applications as solvents or plasticizers.[1]

-

Oxidation: Controlled oxidation with mild oxidizing agents (e.g., PCC) yields the aldehyde, 3-isopropoxypropanal. Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) will oxidize the primary alcohol to the carboxylic acid, 3-isopropoxypropanoic acid.[1]

-

Conversion to Alkyl Halide: The hydroxyl group can be converted into a good leaving group, such as a halide, by reacting with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 3-isopropoxypropyl halide is a versatile intermediate for further nucleophilic substitution reactions.[1]

Caption: Key chemical transformations of 3-propan-2-yloxypropan-1-ol.

Analytical Protocols

Accurate identification and quantification of 3-propan-2-yloxypropan-1-ol are crucial for quality control and research. Gas chromatography and NMR spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for assessing the purity of volatile compounds like 3-propan-2-yloxypropan-1-ol and identifying impurities.[1]

Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation:

-

GC Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), is recommended for good peak shape.[1]

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet: Split/splitless injector, typically operated at a temperature of 250 °C.

-

Oven Program: A temperature gradient is used to separate components, for example, starting at 50 °C, holding for 2 minutes, then ramping to 230 °C at 10 °C/min.

-

MS Detector: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 35-300.

-

-

Data Analysis: The retention time of the major peak is used for identification against a known standard. The mass spectrum, showing the molecular ion peak (m/z 118, though often weak or absent in EI) and characteristic fragmentation patterns, confirms the structure. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by analyzing the chemical environment of ¹H and ¹³C nuclei.[1]

Predicted Spectral Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~3.6 | Septet | 1H | -O-CH (CH₃)₂ |

| ~3.5 | Triplet | 2H | -CH₂-OH | |

| ~3.4 | Triplet | 2H | -O-CH₂ -CH₂- | |

| ~2.5 | Singlet (broad) | 1H | -CH₂-OH | |

| ~1.8 | Quintet | 2H | -CH₂-CH₂ -CH₂- | |

| ~1.1 | Doublet | 6H | -CH(CH₃ )₂ | |

| ¹³C NMR | ~72 | CH | -O-CH (CH₃)₂ | |

| ~68 | CH₂ | -O-CH₂ -CH₂- | ||

| ~61 | CH₂ | -CH₂ -OH | ||

| ~32 | CH₂ | -CH₂-CH₂ -CH₂- | ||

| ~22 | CH₃ | -CH(CH₃ )₂ |

Note: Predicted shifts are based on analogous structures and may vary. The OH proton signal can be broad and its chemical shift is concentration and solvent dependent.[6][7]

Biological Activity and Toxicological Insights

While specific data on the biological signaling of 3-propan-2-yloxypropan-1-ol is limited, studies on the broader class of propylene glycol ethers (PGEs) provide valuable insights into their potential toxicological effects. PGEs are generally considered less toxic than their ethylene glycol ether counterparts, but research suggests they are not inert.[8]

Potential Cellular Effects of Propylene Glycol Ethers

Recent studies using human-induced pluripotent stem cell-derived models have investigated the neurotoxicity of some PGEs.[8][9] These studies suggest that certain PGEs and their metabolites can:

-

Induce Oxidative Stress: Perturb the cellular redox balance.[9]

-

Affect Cell Cycle: Cause deregulation of cell cycle pathways, potentially leading to cell cycle arrest.[9][10]

-

Perturb Metabolism: Interfere with energy and lipid metabolism.[9]

-

Impact Neuronal Processes: Target specific nervous system functions, such as axon guidance and synapse organization.[9]

-

Trigger Cell Death Pathways: In some cases, metabolites have been linked to the activation of the p53 signaling pathway and ferroptosis, an iron-dependent form of cell death.[9]

It is critical to note that these findings are for the general class of PGEs and may not be directly applicable to 3-propan-2-yloxypropan-1-ol without specific experimental validation.

Caption: Potential cellular and molecular pathways affected by the propylene glycol ether class.

Conclusion

3-propan-2-yloxypropan-1-ol is a valuable chemical with well-defined properties and reactivity, making it an important building block in organic synthesis. Its production via the Williamson ether synthesis is straightforward, and its dual functionality allows for the creation of a variety of derivatives. While the compound itself has not been extensively studied for its biological activity, the broader class of propylene glycol ethers warrants careful consideration regarding potential cellular toxicity. This guide provides the foundational technical information required for researchers and developers to utilize this compound safely and effectively in their work. Further research is encouraged to elucidate the specific biological effects of 3-propan-2-yloxypropan-1-ol.

References

- 1. This compound (110-48-5)|RUO [benchchem.com]

- 2. This compound | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Propylene glycol, a component of electronic cigarette liquid, damages epithelial cells in human small airways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Isopropoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxy-1-propanol, a versatile bifunctional molecule with significant applications as a chemical intermediate and solvent.[1] This document details its chemical and physical properties, outlines key synthetic methodologies for its preparation, and presents its spectroscopic characterization. The synthesis section focuses on two primary routes: the Williamson ether synthesis and the direct alkylation of 1,3-propanediol. Detailed experimental protocols for these methods are provided, alongside quantitative data and safety information. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are summarized and interpreted. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Introduction

This compound (CAS No. 110-48-5) is an organic compound featuring both a primary alcohol and an ether functional group.[1] This unique structure imparts valuable properties, making it a useful building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical intermediates.[1] Its isopropoxy group can modify the polarity and solubility of target molecules, a desirable characteristic in drug design.[1] Furthermore, its physical properties lend themselves to applications in coatings, adhesives, and cleaning products.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and application in various chemical processes.

| Property | Value | Reference |

| CAS Number | 110-48-5 | [1] |

| Molecular Formula | C₆H₁₄O₂ | [1][2] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| IUPAC Name | 3-isopropoxypropan-1-ol | [2] |

| Boiling Point | Approx. 162-168 °C | [1] |

| Density | Approx. 0.91 g/cm³ | [1] |

| Flash Point | Approx. 54 °C | [1] |

| Appearance | Colorless liquid (typical) | |

| Solubility | Soluble in water and many organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most prominent methods are the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, and the direct alkylation of a diol.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[3] In the context of this compound, this involves the reaction of a salt of isopropanol (sodium isopropoxide) with a 3-halopropanol, such as 3-chloro-1-propanol. The reaction proceeds via an Sₙ2 mechanism.[3]

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

-

3-Chloro-1-propanol

-

Sodium metal

-

Anhydrous Isopropanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Isopropoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous isopropanol (excess) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium isopropoxide.

-

Reaction: To the freshly prepared sodium isopropoxide solution, add 3-chloro-1-propanol (1.0 eq) dropwise at room temperature. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess isopropanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous ammonium chloride solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield: Moderate to high, depending on reaction conditions.

Alkylation of 1,3-Propanediol

An alternative industrial approach involves the direct alkylation of 1,3-propanediol with an isopropylating agent, such as isopropyl chloride or isopropyl bromide, in the presence of a base. This method avoids the need to pre-form the alkoxide in a separate step.

This protocol is a representative procedure based on the general method of alkylating diols.

Materials:

-

1,3-Propanediol

-

Isopropyl chloride (or bromide)

-

Sodium hydroxide (or potassium hydroxide)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Toluene (or another suitable solvent)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A mixture of 1,3-propanediol (excess), sodium hydroxide (1.0 eq), and a phase-transfer catalyst (if used) in toluene is charged into a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

Alkylation: The mixture is heated to a specified temperature (e.g., 80-100 °C), and isopropyl chloride (1.0 eq) is added dropwise over a period of time. The reaction is stirred vigorously for several hours until completion, as monitored by GC.

-

Work-up: The reaction mixture is cooled to room temperature and washed with water to remove the inorganic salts and excess base. The organic layer is separated.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure to afford this compound.

Expected Yield: Moderate, with the potential for side products such as di-isopropyl ether and 1,3-diisopropoxypropane. The use of excess 1,3-propanediol can help to minimize the formation of the di-ether byproduct.

Spectroscopic Data and Characterization

The structure of this compound can be confirmed by various spectroscopic methods. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~3.55 | sept | 1H | -O-CH(CH₃)₂ |

| ~3.45 | t | 2H | -O-CH₂- |

| ~2.50 | br s | 1H | -OH |

| ~1.80 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.15 | d | 6H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~72 | -O-CH(CH₃)₂ |

| ~68 | -O-CH₂- |

| ~61 | -CH₂-OH |

| ~32 | -CH₂-CH₂-CH₂- |

| ~22 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1120-1080 | Strong | C-O stretch (ether) |

| 1060-1030 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 118 | Molecular ion (M⁺) |

| 101 | [M - OH]⁺ |

| 87 | [M - CH₂OH]⁺ |

| 59 | [CH(CH₃)₂O]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

Safety Information

This compound is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and characterization of this compound. The Williamson ether synthesis and the direct alkylation of 1,3-propanediol are two viable and effective methods for its preparation. The provided experimental protocols and spectroscopic data serve as a valuable resource for chemists in academia and industry. The unique combination of a primary alcohol and an ether functionality in this compound makes it a valuable and versatile building block for the synthesis of a wide range of more complex molecules.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Isopropoxy-1-propanol

This guide provides an in-depth analysis of the boiling point and density of 3-isopropoxy-1-propanol, a versatile bifunctional compound with significant applications in research and industry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into the experimental determination of these crucial physical properties.

Introduction: Unveiling this compound

This compound (CAS No. 110-48-5) is a unique molecule featuring both a primary alcohol and an ether functional group.[1] This dual functionality imparts a valuable combination of properties, rendering it a useful solvent and a key intermediate in organic synthesis.[1] Its structure allows for a range of chemical transformations, making it a valuable building block for more complex molecules.[1]

It is crucial to distinguish this compound from its isomers, such as 1-propoxy-2-propanol (CAS No. 1569-01-3).[2][3] Commercially, the term "propylene glycol monopropyl ether" can sometimes refer to a mixture of these isomers.[4] Therefore, for precise applications, it is imperative to verify the specific isomer being utilized.

Core Physicochemical Properties: Boiling Point and Density

The boiling point and density are fundamental physical constants that are critical for the safe handling, application, and purification of this compound. A review of available data reveals some variability in reported values, which is common for less-characterized compounds.

| Property | Reported Value(s) | Source(s) |

| Boiling Point | 162-168 °C | [1] |

| 140-160 °C (for propylene glycol monopropyl ether) | ||

| Density | 0.91 g/cm³ | [1] |

| 0.885 g/mL at 25 °C (for propylene glycol propyl ether) |

This variability can be attributed to differences in experimental conditions, sample purity, and the specific isomer being analyzed.

Determinants of Boiling Point and Density

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the key factors influencing its boiling point are:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for intermolecular hydrogen bonding, which requires significant energy to overcome, resulting in a higher boiling point compared to ethers of similar molecular weight.[5]

-

Molecular Weight: Generally, as the molecular weight of a compound increases, so does its boiling point due to stronger London dispersion forces.[6][7]

-

Dipole-Dipole Interactions: The carbon-oxygen bonds in the ether and alcohol groups create a net dipole moment, leading to dipole-dipole attractions between molecules that contribute to a higher boiling point.[8]

The density of a liquid is its mass per unit volume and is influenced by:

-

Molecular Structure: The way individual molecules pack together is a primary determinant of density.[9]

-

Temperature: As temperature increases, the kinetic energy of the molecules increases, causing them to move further apart and decreasing the density.[9][10]

-

Purity: The presence of impurities can alter the density of a substance.[10]

Experimental Determination of Boiling Point

The distillation range of volatile organic liquids like this compound is authoritatively determined using standardized methods such as ASTM D1078.[11][12][13][14][15]

Protocol: Boiling Point Determination via Distillation (ASTM D1078)

This protocol outlines the manual procedure for determining the boiling point range.

Objective: To measure the temperature range over which this compound boils under atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving graduate

-

Calibrated thermometer

-

Heating mantle or bath

Procedure:

-

Sample Preparation: Measure 100 mL of the this compound sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all connections are secure. The thermometer bulb should be positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

-

Heating: Apply heat to the flask at a controlled rate. The initial heating should be rapid enough to produce the first drop of distillate within 5 to 10 minutes.

-

Distillation Rate: Adjust the heating to maintain a distillation rate of 4 to 5 mL per minute.

-

Data Recording: Record the temperature at which the first drop of distillate falls from the condenser into the receiving graduate (Initial Boiling Point). Continue to record the temperature at regular intervals as the distillation proceeds.

-

Final Boiling Point: Record the temperature when the last of the liquid in the bottom of the flask has vaporized.

-

Barometric Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Diagram of the experimental workflow for boiling point determination.

Experimental Determination of Density

The density of liquids can be accurately measured using a digital density meter, following a standardized procedure such as ASTM D4052.[16][17][18][19][20] This method is based on measuring the change in the oscillation frequency of a U-tube when filled with the sample liquid.[17]

Protocol: Density Measurement by Digital Density Meter (ASTM D4052)

Objective: To accurately determine the density of this compound at a specified temperature.

Apparatus:

-

Digital density meter with a thermostatically controlled measuring cell

-

Syringes for sample injection

-

Calibration standards (e.g., dry air and deionized water)

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and freshly deionized water.

-

Temperature Equilibration: Set the measuring cell to the desired temperature (e.g., 25 °C) and allow it to stabilize.

-

Sample Injection: Introduce a small volume (typically 1-2 mL) of the this compound sample into the measuring cell using a syringe. Ensure that no air bubbles are present in the cell, as they will affect the accuracy of the measurement.[20]

-

Measurement: Allow the sample to reach thermal equilibrium within the cell. The instrument will measure the oscillation period of the U-tube and convert it to a density value.

-

Data Recording: Record the density reading once it has stabilized.

-

Cleaning: Clean the measuring cell thoroughly with appropriate solvents and dry it completely before the next measurement.

Diagram of the workflow for density measurement using a digital density meter.

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[21] It may also cause respiratory irritation.[21] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the boiling point and density of this compound. Understanding these fundamental properties, their molecular determinants, and the standardized methods for their measurement is essential for the effective and safe use of this compound in research and industrial settings. The provided protocols, based on authoritative ASTM standards, offer a framework for obtaining reliable and reproducible data.

References

- 1. This compound (110-48-5)|RUO [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 1569-01-3・Propylene Glycol Monopropyl Ether (mixture of isomers)・169-16455[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. homework.study.com [homework.study.com]

- 6. phillysim.org [phillysim.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ud.goldsupplier.com [ud.goldsupplier.com]

- 10. Page loading... [guidechem.com]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 16. store.astm.org [store.astm.org]

- 17. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 18. ASTM D4052 - eralytics [eralytics.com]

- 19. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 20. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 21. This compound | C6H14O2 | CID 99378 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Isopropoxy-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Isopropoxy-1-propanol, a versatile bifunctional compound used as a solvent and chemical intermediate.[1] Due to its molecular structure, which features both an ether and a primary alcohol group, it exhibits a unique solubility profile that is critical for its application in coatings, adhesives, cleaning products, and as an intermediate in the synthesis of complex molecules, including pharmaceuticals.[1]

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a less polar isopropoxy group. This amphiphilic nature dictates its solubility behavior.

Solubility Profile of this compound

Based on these characteristics, this compound is expected to be fully miscible with a wide array of common polar and non-polar organic solvents. A qualitative summary of its expected solubility is presented below.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Miscible/Soluble |

| Water | - | 85,822.2 mg/L[5] |

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. The solubility in aliphatic hydrocarbons is expected to be good, though potentially not infinite miscibility.

Experimental Protocols for Solubility Determination

For applications requiring precise quantitative solubility data, the following experimental protocols can be employed. These methods are standard in chemical and pharmaceutical research for determining the solubility of a liquid solute in a solvent.

Method 1: Visual Titration to Determine Miscibility or Saturation Point

This method is a straightforward approach to determine if a liquid is miscible or to find its saturation point at a given temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Calibrated burette or micropipette

-

Stirred, temperature-controlled vessel (e.g., a jacketed beaker with a magnetic stirrer and a circulating water bath)

-

Light source for observing clarity

Procedure:

-

Accurately measure a known volume or mass of the organic solvent into the temperature-controlled vessel.

-

Allow the solvent to equilibrate to the desired experimental temperature.

-

Begin stirring the solvent at a constant rate, ensuring a vortex is formed without introducing air bubbles.

-

Slowly add a precise volume of this compound from the burette or micropipette into the stirring solvent.

-

Pause after each addition and allow the solution to stabilize. Observe the solution for any signs of immiscibility, such as the formation of a second layer or persistent cloudiness (turbidity).

-

If the solution remains clear and homogeneous, continue adding the solute.

-

The point at which the solution becomes cloudy, known as the "cloud point," indicates that the saturation point has been reached.[3]

-

Record the total volume of this compound added.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or % v/v). If no cloud point is observed even after significant addition, the two liquids can be considered miscible under the experimental conditions.

Method 2: Gravimetric Analysis for Saturated Solutions

This method is suitable for determining the solubility of a substance when it is not fully miscible with the solvent.

Materials:

-

This compound

-

Organic solvent of interest

-

Temperature-controlled shaker or incubator

-

Separatory funnel (if layers form) or centrifuge

-

Analytical balance

-

Glass vials

Procedure:

-

Add an excess amount of this compound to a known mass or volume of the organic solvent in a sealed vial. An excess is necessary to ensure a saturated solution is formed.

-

Place the vial in a temperature-controlled shaker or incubator and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the mixture to settle. If two distinct layers form, carefully separate them using a separatory funnel. If an emulsion or fine dispersion is present, centrifuge the sample to facilitate phase separation.

-

Carefully extract a known mass or volume of the solvent-rich phase (the saturated solution).

-

Evaporate the solvent from the extracted sample under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that evaporates the solvent but not the solute).

-

Weigh the remaining solute (this compound).

-

Calculate the solubility based on the mass of the solute dissolved in the known mass or volume of the solvent.

Visualization of Experimental Workflow

The logical flow for determining the solubility characteristics of this compound can be visualized as follows.

Caption: Workflow for visual determination of solubility.

Conclusion

This compound is a highly versatile solvent, and understanding its solubility is key to its effective use. Its amphiphilic character suggests miscibility with a broad range of common organic solvents, from polar alcohols to aromatic hydrocarbons. For applications demanding high precision, the detailed experimental protocols provided in this guide offer robust methods for quantifying its solubility characteristics. This knowledge is essential for formulation development, reaction optimization, and process design in various scientific and industrial fields.

References

Spectroscopic Profile of 3-Isopropoxy-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Isopropoxy-1-propanol (CAS No. 110-48-5), a versatile bifunctional molecule with applications as a solvent and chemical intermediate. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visualizations to aid in its characterization and application in research and development.

Molecular and Spectroscopic Overview

This compound possesses both an ether and a primary alcohol functional group, which dictates its chemical properties and spectroscopic features. Its molecular formula is C₆H₁₄O₂ and it has a molecular weight of 118.17 g/mol and an exact mass of 118.09938 Da.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms in this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Doublet | 6H | Isopropyl -CH₃ |

| ~1.75 | Quintet | 2H | -O-CH₂-CH₂ -CH₂-OH |

| ~3.45 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-OH |

| ~3.55 | Septet | 1H | Isopropyl -CH |

| ~3.65 | Triplet | 2H | -O-CH₂-CH₂-CH₂-OH |

| Variable (~2.5-4.0) | Singlet (broad) | 1H | -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~22.5 | Isopropyl -CH₃ |

| ~32.0 | -O-CH₂-CH₂ -CH₂-OH |

| ~61.0 | -O-CH₂-CH₂-CH₂-OH |

| ~69.8 | -O-CH₂ -CH₂-CH₂-OH |

| ~72.0 | Isopropyl -CH |

Note: Chemical shifts are approximate and based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Sharp | C-H stretch (alkyl) |

| 1140-1070 | Strong | C-O-C stretch (ether) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 119.10666 |

| [M+Na]⁺ | 141.08860 |

| [M-H]⁻ | 117.09210 |

| [M]⁺ | 118.09883 |

Data sourced from PubChem.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Filter the solution into a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8-16, increasing for more dilute samples.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Typically 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0-220 ppm.

Caption: General workflow for NMR spectroscopy.

FT-IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or thin film method is suitable.

ATR-FTIR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Thin Film Protocol:

-

Place a drop of the liquid sample on a polished salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film of the liquid between the plates.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry

The Bifunctional Role of 3-Isopropoxy-1-propanol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Applications and Synthetic Utility of 3-Isopropoxy-1-propanol

Abstract

This compound is a versatile bifunctional molecule possessing both an ether and a primary alcohol functional group. This unique structural characteristic allows it to serve as a valuable intermediate in a variety of chemical syntheses and as a functional component in polymer chemistry. Its ability to undergo transformations at the hydroxyl group while retaining the stable isopropoxy moiety makes it an attractive building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role as a bifunctional compound. Detailed experimental protocols, quantitative data, and visual diagrams of relevant chemical pathways are presented to support researchers, scientists, and drug development professionals in leveraging the potential of this compound.

Introduction

Bifunctional compounds are of significant interest in organic synthesis and materials science due to their ability to participate in multiple chemical transformations or to impart specific properties to larger molecules. This compound (CAS 110-48-5) is one such compound, featuring a primary alcohol and an ether linkage within its six-carbon backbone.[1] This duality allows for selective reactions at the hydroxyl group, such as oxidation, esterification, or conversion to a leaving group, while the isopropoxy group modifies the molecule's polarity and solubility.[1] These attributes make this compound a useful precursor in the synthesis of fine chemicals, a component in the formulation of coatings and cleaning products, and a potential building block in the development of novel polymers and pharmaceutical agents.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | PubChem |

| Molecular Weight | 118.17 g/mol | PubChem |

| CAS Number | 110-48-5 | PubChem |

| Boiling Point | 162-168 °C | Benchchem[1] |

| Density | 0.91 g/cm³ | Benchchem[1] |

| Flash Point | 54 °C | Benchchem[1] |

| Solubility | Information not available | |

| Appearance | Colorless liquid | General Knowledge |

Synthesis of this compound

While this guide focuses on the applications of this compound, a brief overview of its synthesis is relevant. The compound is typically prepared through the reaction of allyl alcohol with an alcohol compound in the presence of a suitable catalyst.

Role as a Bifunctional Compound in Organic Synthesis

The bifunctional nature of this compound is most evident in its utility as a chemical intermediate. The hydroxyl group can be readily converted into other functional groups, providing a versatile handle for subsequent reactions.

Conversion to 3-Isopropoxy-1-chloropropane

A primary application of this compound is its conversion to 3-isopropoxy-1-chloropropane. This transformation is typically achieved through a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride (SOCl₂).[1] The resulting chlorinated compound is a valuable intermediate for introducing the isopropoxypropyl moiety into other molecules.

Disclaimer: The following protocol is an adapted general procedure for the chlorination of a primary alcohol with thionyl chloride and has not been optimized specifically for this compound. Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), place this compound (1.0 eq) dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise from the dropping funnel to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-isopropoxy-1-chloropropane.

-

Purify the product by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of 3-isopropoxy-1-chloropropane.

Further Reactions of 3-Isopropoxy-1-chloropropane

The synthesized 3-isopropoxy-1-chloropropane can subsequently be used in a variety of nucleophilic substitution reactions to introduce the CH₂(O-iPr)CH₂CH₂- moiety into a target molecule.

Caption: General scheme for nucleophilic substitution reactions.

Role in Polymer Chemistry